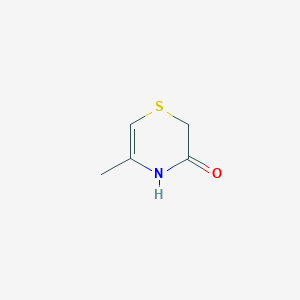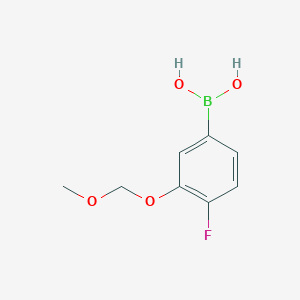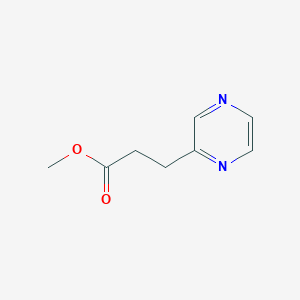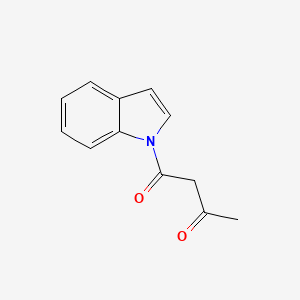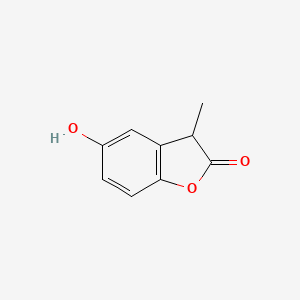
2(3H)-Benzofuranone, 5-hydroxy-3-methyl-
Overview
Description
2(3H)-Benzofuranone, 5-hydroxy-3-methyl- is a heterocyclic organic compound with a benzofuranone core structure This compound is characterized by the presence of a hydroxyl group at the 5th position and a methyl group at the 3rd position of the benzofuranone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2(3H)-Benzofuranone, 5-hydroxy-3-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-2-butanone with salicylaldehyde in the presence of a base, followed by cyclization to form the benzofuranone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity 2(3H)-Benzofuranone, 5-hydroxy-3-methyl-.
Types of Reactions:
Oxidation: The hydroxyl group at the 5th position can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the benzofuranone ring can be reduced to form alcohols.
Substitution: The methyl group at the 3rd position can participate in electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron or aluminum chloride.
Major Products:
Oxidation: Formation of 5-hydroxy-3-methyl-2-benzofuranone.
Reduction: Formation of 5-hydroxy-3-methyl-2-benzofuranol.
Substitution: Formation of various substituted benzofuranone derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and anticancer agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2(3H)-Benzofuranone, 5-hydroxy-3-methyl- depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, its hydroxyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The benzofuranone core structure can also interact with cellular pathways, modulating biological processes.
Comparison with Similar Compounds
- 2(3H)-Benzofuranone, 5-hydroxy-2-methyl-
- 2(3H)-Benzofuranone, 5-hydroxy-4-methyl-
- 2(3H)-Benzofuranone, 5-hydroxy-3-ethyl-
Comparison: 2(3H)-Benzofuranone, 5-hydroxy-3-methyl- is unique due to the specific positioning of the hydroxyl and methyl groups, which can influence its chemical reactivity and biological activity. Compared to its analogs, the 3-methyl substitution may enhance its stability and alter its interaction with biological targets, making it a valuable compound for specific applications.
Properties
IUPAC Name |
5-hydroxy-3-methyl-3H-1-benzofuran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c1-5-7-4-6(10)2-3-8(7)12-9(5)11/h2-5,10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAGNHUSCIQDMAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(C=CC(=C2)O)OC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60457874 | |
| Record name | 2(3H)-Benzofuranone, 5-hydroxy-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60457874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
224635-64-7 | |
| Record name | 2(3H)-Benzofuranone, 5-hydroxy-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60457874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


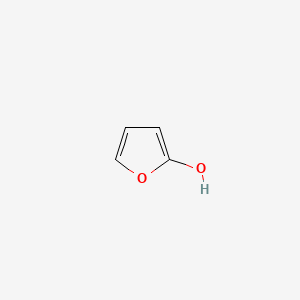
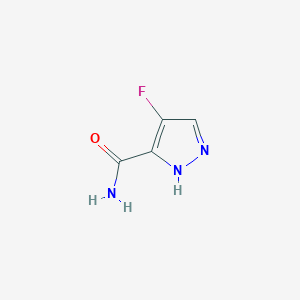
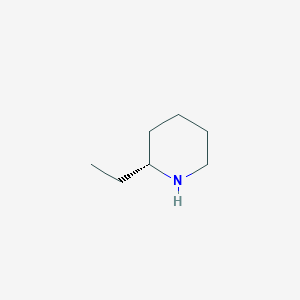
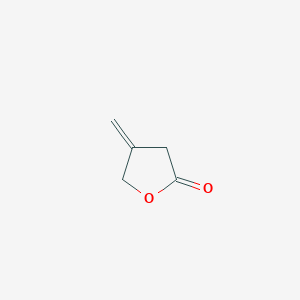
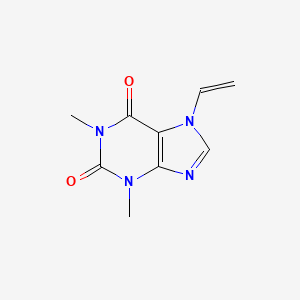
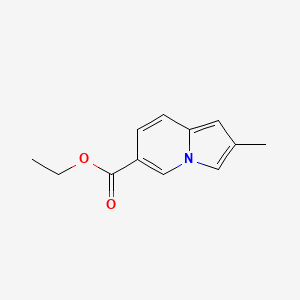
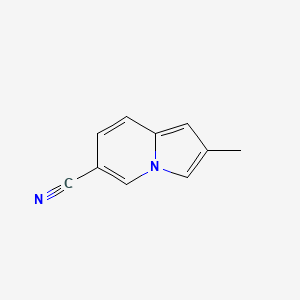
![4-Hydroxy-3,4-dihydropyrrolo[1,2-c]pyrimidin-1(2H)-one](/img/structure/B3349554.png)
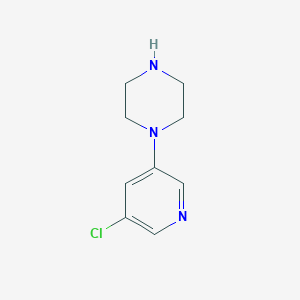
![4-Methyl-3,7-dihydrofuro[2,3-b]pyridin-6(2h)-one](/img/structure/B3349561.png)
